molecular formula C10H18O4 B1587675 3,6,9,12-Tetraoxatetradeca-1,13-diene CAS No. 765-12-8

3,6,9,12-Tetraoxatetradeca-1,13-diene

Cat. No. B1587675
Key on ui cas rn: 765-12-8
M. Wt: 202.25 g/mol
InChI Key: CYIGRWUIQAVBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242202B2

Procedure details

Specific examples of the component (B) include: (meth)acrylates having an alkyl group such as butyl (meth)acrylate, isobutyl (meth)acrylate, t-butyl (meth)acrylate, pentyl (meth)acrylate, amyl (meth)acrylate, isoamyl (meth)acrylate, hexyl (meth)acrylate, heptyl (meth)acrylate, octyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, iso-octyl (meth)acrylate, nonyl (meth)acrylate, iso-nonyl (meth)acrylate, decyl (meth)acrylate, iso-decyl (meth)acrylate, undecyl (meth)acrylate, dodecyl (meth)acrylate, and lauryl (meth)acrylate; alicyclic structure-containing (meth)acrylates such as isobornyl (meth)acrylate, bornyl (meth)acrylate, tricyclodecanyl (meth)acrylate, dicyclopentanyl (meth)acrylate, dicyclopentenyl (meth)acrylate, 4-butylcyclohexyl (meth)acrylate, and cyclohexyl (meth)acrylate; (meth)acrylate having an aromatic ring such as benzyl (meth)acrylate; other monofunctional (meth)acrylates such as 2-hydroxyethyl (meth)acrylate, 2-hydroxypropyl (meth)acrylate, 4-hydroxybutyl acrylate, stearyl (meth)acrylate, iso-stearyl (meth)acrylate, tetrahydrofurfuryl (meth)acrylate, polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, methoxyethylene glycol (meth)acrylate, ethoxyethyl (meth)acrylate, methoxypolyethylene glycol (meth)acrylate, methoxy polypropylene glycol (meth)acrylate, dimethylaminoethyl (meth)acrylate, diethylaminoethyl (meth)acrylate, and 7-amino-3,7-dimethyloctyl (meth)acrylate; polyfunctional (meth)acrylates such as trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth)acrylate, polyethylene glycol di(meth)acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, tricyclodecanedimethanol di(meth)acrylate, di(meth)acrylate of ethylene oxide or propylene oxide addition diol of bisphenol A, di(meth)acrylate of ethylene oxide or propylene oxide addition diol of hydrogenated bisphenol A, epoxy (meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, triethylene glycol divinyl ether, and the like.
[Compound]
Name
isoamyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-ethylhexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iso-octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
iso-nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
iso-decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
undecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
dodecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
lauryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
bornyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
tricyclodecanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
dicyclopentanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
dicyclopentenyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-butylcyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
benzyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
2-hydroxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
2-hydroxypropyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
iso-stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
tetrahydrofurfuryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
methoxyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
ethoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
methoxypolyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
methoxy polypropylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
dimethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
diethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
7-amino-3,7-dimethyloctyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tetraethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
tricyclodecanedimethanol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
epoxy (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
isobutyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
t-butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
pentyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
amyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8]CO)(=O)[CH:2]=C.[CH2:11]1[O:13][CH2:12]1.[CH2:14]1[O:17][CH:15]1[CH3:16].[OH:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([C:28]2[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=2)([CH3:27])[CH3:26])=[CH:21][CH:20]=1>>[CH3:26][C:25]([C:28]1[CH:29]=[CH:30][C:31]([O:34][CH2:8][CH:7]2[O:5][CH2:6]2)=[CH:32][CH:33]=1)([C:22]1[CH:21]=[CH:20][C:19]([O:18][CH2:16][CH:15]2[O:17][CH2:14]2)=[CH:24][CH:23]=1)[CH3:27].[CH:15]([O:17][CH2:14][CH2:11][O:13][CH2:12][CH2:19][O:18][CH2:7][CH2:6][O:5][CH:1]=[CH2:2])=[CH2:16]

Inputs

Step One
Name
isoamyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
heptyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-ethylhexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
iso-octyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
iso-nonyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
iso-decyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
undecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
dodecyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
lauryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bornyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tricyclodecanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dicyclopentanyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dicyclopentenyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-butylcyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclohexyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
benzyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
2-hydroxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
2-hydroxypropyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCO
Step 23
Name
stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
iso-stearyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
tetrahydrofurfuryl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
methoxyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
ethoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
methoxypolyethylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
methoxy polypropylene glycol (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 33
Name
dimethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 34
Name
diethylaminoethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 35
Name
butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 36
Name
7-amino-3,7-dimethyloctyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 37
Name
(meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetraethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tricyclodecanedimethanol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
epoxy (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 38
Name
isobutyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 39
Name
t-butyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 40
Name
pentyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 41
Name
amyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Name
Type
product
Smiles
C(=C)OCCOCCOCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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